molecular formula C7H9N5O B13319233 2-(3-Amino-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide

2-(3-Amino-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide

Cat. No.: B13319233
M. Wt: 179.18 g/mol
InChI Key: XZKITOZHEAJDJK-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide is a chemical compound with the molecular formula C7H9N5O It is characterized by the presence of a pyrazole ring, an amino group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide typically involves the reaction of 3-amino-1H-pyrazole with cyanomethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(3-Amino-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-1H-pyrazol-1-yl)acetamide
  • 2-(3-Amino-1H-pyrazol-1-yl)propionamide
  • 2-(3-Amino-1H-pyrazol-1-yl)butyramide

Uniqueness

2-(3-Amino-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)-N-(cyanomethyl)acetamide

InChI

InChI=1S/C7H9N5O/c8-2-3-10-7(13)5-12-4-1-6(9)11-12/h1,4H,3,5H2,(H2,9,11)(H,10,13)

InChI Key

XZKITOZHEAJDJK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CC(=O)NCC#N

Origin of Product

United States

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